molecular formula C21H20N4O3 B2852832 2-(4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamido)benzamide CAS No. 952985-18-1

2-(4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamido)benzamide

Cat. No. B2852832
M. Wt: 376.416
InChI Key: ZDTABOZMUMIEEK-UHFFFAOYSA-N
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Description

Usually, this would include the IUPAC name, common names, and structural formula of the compound.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Antitumor and Bioactivity Research

Compounds with benzamide derivatives have been explored for their antitumor effects and excellent bioactivities. The synthesis of such compounds often involves multiple steps, starting from commercially available raw materials, and aims to achieve significant yields. Characterization techniques like NMR and mass spectrometry confirm their structure and potential bioactive properties (H. Bin, 2015).

Ionic Liquid-Promoted Synthesis

Ionic liquids have been used to synthesize benzamide derivatives and their analogues. These methods offer advantages like good yields, short reaction times, and the reusability of the ionic liquid, demonstrating environmentally friendly and efficient approaches to compound synthesis (Ebrahim Soleimani et al., 2010).

Anti-proliferative Agents

Benzamide derivatives have also been studied for their potential as anti-cancer agents. The synthesis of novel quinuclidinone derivatives, for instance, indicates the ongoing efforts to discover new therapeutic compounds with anti-proliferative properties. Such studies involve comprehensive characterization and biological evaluation against cancer cell lines (J. Soni et al., 2015).

Antiviral Activity

The exploration of benzamide-based derivatives for their antiviral activities, especially against influenza viruses, highlights another important area of research application. Synthesis routes aiming to create novel compounds with significant antiviral properties illustrate the potential for benzamide derivatives in treating viral infections (A. Hebishy et al., 2020).

Safety And Hazards

This would involve a discussion of the compound’s toxicity, flammability, environmental impact, and other safety concerns.


Future Directions

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Please consult with a chemist or a reliable scientific source for accurate information. It’s always important to handle chemical compounds safely and responsibly.


properties

IUPAC Name

2-[4-(6-oxo-3-phenylpyridazin-1-yl)butanoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c22-21(28)16-9-4-5-10-18(16)23-19(26)11-6-14-25-20(27)13-12-17(24-25)15-7-2-1-3-8-15/h1-5,7-10,12-13H,6,11,14H2,(H2,22,28)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTABOZMUMIEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamido)benzamide

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